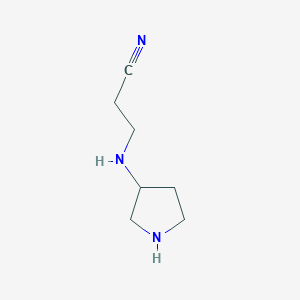

3-(Pyrrolidin-3-ylamino)propanenitrile

Übersicht

Beschreibung

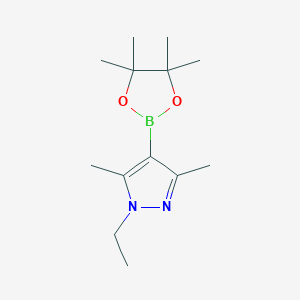

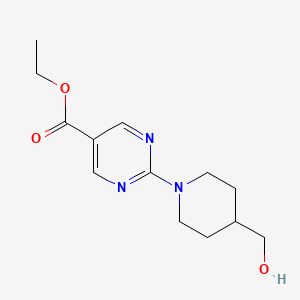

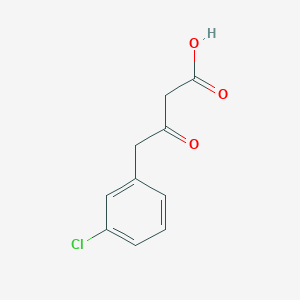

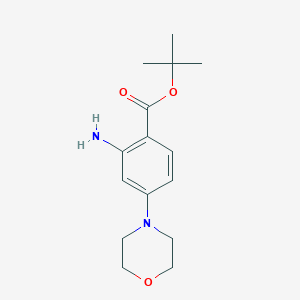

3-(Pyrrolidin-3-ylamino)propanenitrile is a chemical compound with the molecular formula C7H13N3 and a molecular weight of 139.2 g/mol . It is not intended for human or veterinary use and is typically used for research purposes.

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as 3-(Pyrrolidin-3-ylamino)propanenitrile, involves various methods. One approach involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors in combination with a proficient rhodium catalyst . A more detailed synthesis process of a similar compound, (S)-3-(methylamino)-3-(®-pyrrolidin-3-yl)propanenitrile, has been reported, which involves 10 steps and yields an overall yield of 24% .Molecular Structure Analysis

The molecular structure of 3-(Pyrrolidin-3-ylamino)propanenitrile is defined by its molecular formula, C7H13N3 . More detailed structural information, such as bond lengths and angles, would require further analysis using techniques such as X-ray crystallography or NMR spectroscopy.Wissenschaftliche Forschungsanwendungen

Antibiotic Development

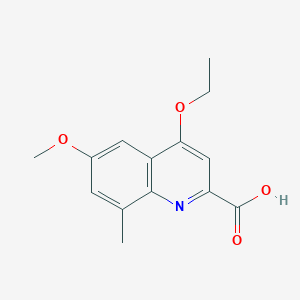

3-(Pyrrolidin-3-ylamino)propanenitrile: has been identified as a key intermediate in the synthesis of PF-00951966 , a fluoroquinolone antibiotic . This antibiotic is significant for its potential use against community-acquired respiratory tract infections, including those caused by multidrug-resistant organisms. The compound’s synthesis involves stereoselective processes that yield a high degree of purity and stereochemical control, which is crucial for the pharmacological efficacy of the antibiotic.

Medicinal Chemistry

The pyrrolidine ring, a component of 3-(Pyrrolidin-3-ylamino)propanenitrile, is widely used in drug discovery due to its ability to efficiently explore the pharmacophore space and contribute to the stereochemistry of molecules . This structural feature allows for increased three-dimensional coverage and the potential for pseudorotation, which can be advantageous in the design of biologically active compounds with target selectivity.

Agricultural Chemistry

In the agricultural sector, pyrrolidinone derivatives, which share a similar structural motif with 3-(Pyrrolidin-3-ylamino)propanenitrile, have been synthesized and tested for various biological activities . These activities include antimicrobial and anticonvulsant effects, which could be beneficial in developing treatments for plant diseases and protecting crops from pests.

Material Science

The structural versatility of pyrrolidinone and its derivatives makes them promising candidates for material science applications . Their potential lies in the development of novel materials with specific biological activities, which could lead to advancements in biodegradable materials, coatings, and other innovative products.

Environmental Science

While specific environmental applications of 3-(Pyrrolidin-3-ylamino)propanenitrile are not directly cited, the compound’s role in the synthesis of antibiotics like PF-00951966 suggests its relevance in addressing environmental concerns related to antibiotic resistance . The efficient synthesis and potential for diverse biological activities make it a compound of interest for environmental biotechnology research.

Biochemistry and Pharmacology

The pyrrolidine scaffold is integral in the development of drugs with various biological profiles due to its stereogenicity and the spatial orientation of substituents . This aspect is crucial in the binding of drug candidates to enantioselective proteins, influencing their biological activity and effectiveness as therapeutic agents.

Safety and Hazards

The safety data sheet for a similar compound, 3-Aminopropionitrile, indicates that it is harmful if swallowed and may damage fertility or the unborn child . It is recommended to prevent skin and eye contact, and to get medical attention if exposed or concerned . The compound should be stored locked up and disposed of to an approved waste disposal plant .

Eigenschaften

IUPAC Name |

3-(pyrrolidin-3-ylamino)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c8-3-1-4-10-7-2-5-9-6-7/h7,9-10H,1-2,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVXNHBBWGIPPJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pyrrolidin-3-ylamino)propanenitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}amine hydrochloride](/img/structure/B1395891.png)

![3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1395895.png)